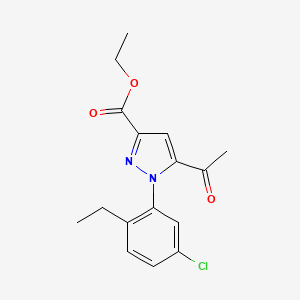
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glycinate hydrochloride with suitable reagents to form the pyrazole ring . The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol or toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This approach enhances safety and efficiency by controlling reaction parameters and minimizing the formation of hazardous intermediates . The use of metal-free catalysts and eco-friendly solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
- Ethyl 5-acetyl-1-(5-chloro-2-propylphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-4-11-6-7-12(17)8-15(11)19-14(10(3)20)9-13(18-19)16(21)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
UDFAJUJOTBSIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















